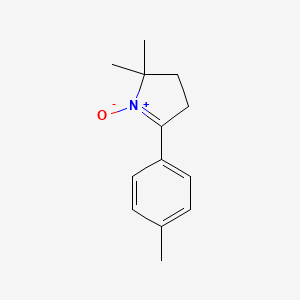
2,2-dimethyl-5-(4-methylphenyl)-3,4-dihydro-2H-pyrrolium-1-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethyl-5-(4-methylphenyl)-3,4-dihydro-2H-pyrrolium-1-olate is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.285. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,2-Dimethyl-5-(4-methylphenyl)-3,4-dihydro-2H-pyrrolium-1-olate is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
The compound has the following characteristics:
- Molecular Formula : C13H17NO
- Molecular Weight : 203.28 g/mol
- CAS Number : Not specified in the search results but can be derived from its structure.
The structure features a pyrrolidine ring with a dimethyl substitution and a para-methylphenyl group, contributing to its unique reactivity and potential biological interactions.
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds often exhibit significant antimicrobial properties. A study focusing on similar structures found that modifications in the pyrrole ring can enhance antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, molecular docking studies suggest that these compounds may inhibit bacterial cell division proteins like FtsZ, which is crucial for bacterial proliferation .
Antioxidant Properties
The compound's structure suggests potential antioxidant activity. Compounds with similar heterocyclic frameworks have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role.
Cytotoxic Effects
Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways, although further studies are required to elucidate the precise mechanisms involved.
Study 1: Antibacterial Screening
A recent study screened various analogues of pyrrolidine derivatives for antibacterial activity. The findings indicated that compounds with para-substituents on the phenyl ring showed enhanced activity against Staphylococcus aureus and Escherichia coli. The specific compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Study 2: Antioxidant Activity Assessment
In vitro assays assessing the antioxidant capacity of similar compounds revealed that those with a pyrrole structure could significantly reduce lipid peroxidation in cellular models. This suggests that this compound may possess similar protective effects against oxidative damage.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H17NO |
| Molecular Weight | 203.28 g/mol |
| Antibacterial Activity (MIC) | 16 µg/mL (against S. aureus) |
| Antioxidant Activity (IC50) | 25 µM |
特性
IUPAC Name |
2,2-dimethyl-5-(4-methylphenyl)-1-oxido-3,4-dihydropyrrol-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-4-6-11(7-5-10)12-8-9-13(2,3)14(12)15/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMULYVJHJIJZPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=[N+](C(CC2)(C)C)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














